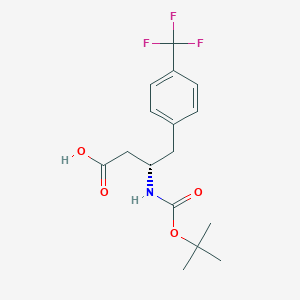

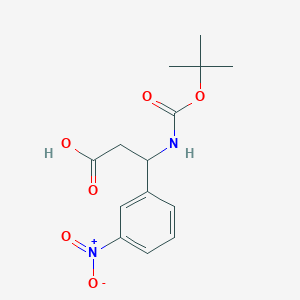

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Description

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The presence of the trifluoromethyl-phenyl group suggests that this compound could have unique electronic and steric properties, potentially making it useful in the development of pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of Boc-protected amino acids can involve various strategies, including the use of tert-butyl fluorocarbonate (Boc-F) for the introduction of the Boc group under mild conditions . Additionally, the synthesis of related compounds has been reported using Suzuki coupling followed by asymmetric hydrogenation, which could be adapted for the synthesis of this compound . Another relevant method includes the transformation of L-methionine into a related Boc-amino acid derivative through a multi-step process involving protection, reduction, and oxidation steps .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be characterized using various spectroscopic techniques, such as IR, NMR, and MS, as well as X-ray diffraction for solid-state analysis . These methods can confirm the structure and purity of the synthesized compounds. The presence of the trifluoromethyl group in the phenyl ring could influence the electronic distribution and conformation of the molecule, which can be studied using Density Functional Theory (DFT) .

Chemical Reactions Analysis

Boc-protected amino acids can participate in dehydrative condensation reactions to form amide bonds, a key step in peptide synthesis . The ortho-substituent on the phenyl ring, such as the trifluoromethyl group, can play a significant role in the reactivity and selectivity of these reactions. The Boc group itself can be removed under acidic conditions, typically using strong acids like hydrogen fluoride (HF), although this requires special equipment due to the hazardous nature of HF .

Physical and Chemical Properties Analysis

The physical properties of Boc-protected amino acids, such as solubility, can be determined using gravimetric methods and correlated with various thermodynamic models . The solubility in different solvents and at varying temperatures is an important parameter for the practical use of these compounds in synthesis. The chemical properties, such as reactivity and stability, are influenced by the protecting groups and the electronic effects of substituents like the trifluoromethyl group.

Scientific Research Applications

Synthesis and Methodology

Efficient synthesis methods and the utility of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid in creating other chemical compounds have been a focal point in recent research. A notable synthesis from L-methionine resulted in a product which serves as an intermediate for further chemical transformations (Pan et al., 2015). Similarly, the utilization of tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate for creating N-Boc derivatives was highlighted for its efficiency and selectivity, illustrating the compound’s versatility in synthetic chemistry (Heydari et al., 2007).

Peptide and Peptidomimetic Synthesis

This compound has been instrumental in the field of peptide and peptidomimetic synthesis. For instance, the application of N-amination of amino acids using N-Boc-O-tosyl hydroxylamine was showcased for generating terminal tert-butyloxycarbonyl protected hydrazino acids, which are crucial for creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012). Furthermore, an unnatural amino acid mimicking a tripeptide β-strand and forming β-sheetlike hydrogen-bonded dimers was synthesized, demonstrating the compound’s potential in innovative peptide design (Nowick et al., 2000).

properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKHDUXBBWVHB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129150 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270065-80-0 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

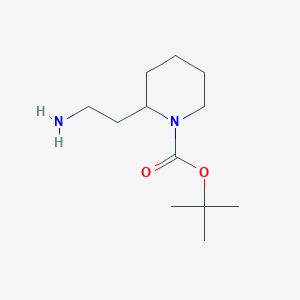

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)